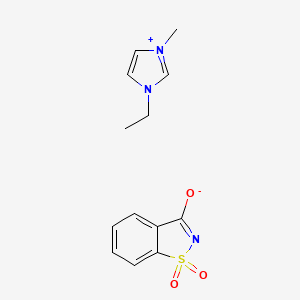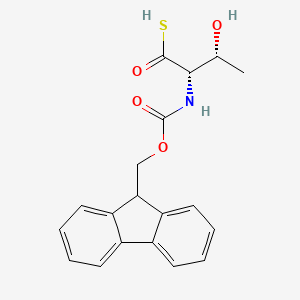
2,3-Difluoropyridine 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Difluoropyridine 1-oxide is a fluorinated heterocyclic compound characterized by the presence of two fluorine atoms at the 2nd and 3rd positions of the pyridine ring, along with an oxygen atom bonded to the nitrogen atom in the ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoropyridine 1-oxide typically involves the fluorination of pyridine derivatives. One common method includes the reaction of substituted 2,3-halopyridines with fluoride salts in the presence of phase transfer catalysts. This reaction is often carried out in polar aprotic solvents to enhance the yield and selectivity of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and scalability. The choice of catalysts and solvents is crucial to minimize by-products and maximize the yield.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Difluoropyridine 1-oxide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cyclization: Formation of fused ring systems through intramolecular reactions.
Common Reagents and Conditions:
Substitution: Reagents such as potassium fluoride or tetraalkylammonium fluoride in polar aprotic solvents.
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Metal hydrides or catalytic hydrogenation.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various fluorinated pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
2,3-Difluoropyridine 1-oxide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Potential use in the development of radiolabeled compounds for imaging studies.
Medicine: Investigated for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties.
Wirkmechanismus
The mechanism of action of 2,3-Difluoropyridine 1-oxide involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to inhibition or activation of specific pathways, depending on the target. The exact molecular targets and pathways are subject to ongoing research .
Similar Compounds:
- 2,3-Difluoropyridine
- 2,6-Difluoropyridine
- 3,5-Difluoropyridine
Comparison: this compound is unique due to the presence of the oxygen atom bonded to the nitrogen in the pyridine ring. This structural feature imparts distinct chemical properties, such as increased polarity and reactivity, compared to other difluoropyridine derivatives .
Eigenschaften
Molekularformel |
C5H3F2NO |
|---|---|
Molekulargewicht |
131.08 g/mol |
IUPAC-Name |
2,3-difluoro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C5H3F2NO/c6-4-2-1-3-8(9)5(4)7/h1-3H |
InChI-Schlüssel |
WTFAOIJGOXEANN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C([N+](=C1)[O-])F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









